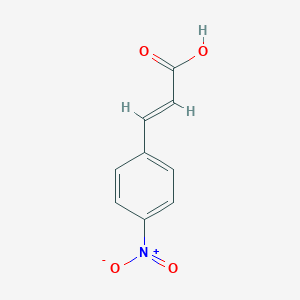
(+/-)-Lisofylline
Übersicht
Beschreibung
Lisofylline is an anti-inflammatory agent that modifies lipid metabolism under stress conditions and has been under development for various clinical applications, including modifying toxicity in patients undergoing dose-intensive cytotoxic therapy and preventing multiorgan failure and acute respiratory distress syndrome after oxidative injury. It demonstrates a range of biological effects, including rapid and prolonged suppression of serum levels of free fatty acids, and protection of pancreatic beta cells from dysfunction induced by pro-inflammatory cytokines (Cui et al., 2006).
Synthesis Analysis
The synthesis of Lisofylline and its analogs involves maintaining the side chain (5-R-hydroxyhexyl) constant while substituting various nitrogen-containing heterocyclic structures for the xanthine moiety of LSF. This process aims to develop new agents based on the LSF structural motif to resolve potency and pharmacokinetic liabilities (Cui et al., 2006).
Molecular Structure Analysis
Lisofylline's molecular structure, 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is crucial for its biological activity. The xanthine core is modified to include a 5-R-hydroxyhexyl side chain, which is essential for its pharmacological properties. Advanced studies include chemoenzymatic enantioselective synthesis of Lisofylline enantiomers, highlighting the importance of molecular chirality in its biological efficacy (Borowiecki et al., 2021).
Chemical Reactions and Properties
Lisofylline participates in various biochemical processes, including modulating stress-associated changes in lipid metabolism. Its effects on lipid metabolism are significant, causing rapid and prolonged suppression of serum free fatty acids levels and influencing serum triglycerides (Bursten et al., 1998).
Physical Properties Analysis
The physical properties of Lisofylline, such as solubility and stability, are influenced by its molecular structure. Innovations like the Lisofylline-Linoleic acid (LSF-LA) conjugate aim to improve its bioavailability and pharmacokinetic profile, showing enhanced cellular uptake and metabolic stability, thus extending its half-life and therapeutic efficacy (Italiya et al., 2019).
Chemical Properties Analysis
The chemical reactivity of Lisofylline, including its interaction with biological molecules and susceptibility to metabolic conversion, plays a critical role in its pharmacological effects. Its metabolism involves conversion to active metabolites, which are instrumental in its anti-inflammatory and immunomodulatory actions. The conversion of Lisofylline to its principal metabolites, including Lisofylline 4,5-diol, is mediated by cytochrome P450 enzymes, highlighting the importance of its chemical properties in therapeutic applications (Shin & Slattery, 1998).
Wissenschaftliche Forschungsanwendungen
Behandlung von Typ-1-Diabetes
Lisofylline (LSF) hat sich als vielversprechend bei der Behandlung von Typ-1-Diabetes erwiesen . Wissenschaftler des Birla Institute of Technology and Science, Pilani, haben ein Verfahren entwickelt, bei dem Lisofylline, ein Molekül mit antidiabetischen Eigenschaften, sich zu Strukturen selbst zusammensetzt, die β-Zellen der Bauchspeicheldrüse vor Zelltod schützen . Es verbessert auch die Insulinproduktion und bietet eine neuartige Methode zur Behandlung von Typ-1-Diabetes .
Entzündungshemmende Eigenschaften
Lisofylline ist ein synthetisches kleines Molekül mit neuartigen entzündungshemmenden Eigenschaften . Es kann Typ-1-Diabetes in präklinischen Modellen effektiv verhindern und verbessert die Funktion und Lebensfähigkeit isolierter oder transplantierter Pankreasinseln .
Verbesserung der Insulinsekretion
Es wurde gezeigt, dass Lisofylline die Insulinsekretion, den MTT-Stoffwechsel, das mitochondriale Membranpotential und die Zelllebensfähigkeit auf Kontrollwerte wiederherstellt . Dies ist besonders wichtig im Zusammenhang mit Diabetes, bei dem die Insulinsekretion oft beeinträchtigt ist .
Steigerung des Mitochondrienstoffwechsels
Lisofylline fördert den Mitochondrienstoffwechsel . Es wird angenommen, dass diese Verbesserung der Mitochondrienfunktion einer der Mechanismen ist, durch die Lisofylline seine schützenden Wirkungen auf Pankreas-β-Zellen ausübt .
Verlängerung der Halbwertszeit von Medikamenten
Lisofylline wurde verwendet, um die Halbwertszeit von Medikamenten zu verlängern
Zukünftige Richtungen
Lisofylline has shown potential in preventing type 1 diabetes in preclinical models and improving the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells, suggesting that Lisofylline and its analogs have the potential to treat the complications associated with diabetes .
Wirkmechanismus
Target of Action
Lisofylline (LSF) is a synthetic small molecule with novel anti-inflammatory properties . It is a metabolite of pentoxifylline . It is known to block interleukin-12 (il-12) signaling and stat-4 activation in target cells and tissues . IL-12 and STAT-4 activation are important pathways linked to inflammation and autoimmune damage to insulin-producing cells .
Mode of Action
Lisofylline interacts with its targets by improving cellular mitochondrial function . It also blocks the signaling of interleukin-12 (IL-12) and the activation of STAT-4 in target cells and tissues . This action is crucial in reducing inflammation and autoimmune damage to insulin-producing cells .
Biochemical Pathways
It is known that lisofylline can effectively prevent type 1 diabetes in preclinical models and improves the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells , suggesting that Lisofylline and its analogs have the potential to treat the complications associated with diabetes.
Pharmacokinetics
A study on mice has shown that the estimated intrinsic hepatic clearance was 5427 ml/min and hepatic clearance calculated using the well-stirred model was 122 ml/min . The renal clearance of Lisofylline was equal to zero .
Result of Action
The result of Lisofylline’s action is the prevention of type 1 diabetes in preclinical models and the improvement of the function and viability of isolated or transplanted pancreatic islets . It also directly reduces glucose-induced changes in human kidney cells , suggesting that Lisofylline and its analogs have the potential to treat the complications associated with diabetes.
Action Environment
For example, the metabolism of Lisofylline can be decreased when combined with Acetaminophen
Eigenschaften
IUPAC Name |
1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXQKNUPPXBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046343 | |
| Record name | (+/-)-Lisofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6493-06-7, 100324-81-0 | |
| Record name | Penthydroxyfylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisofylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Lisofylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LISOFYLLINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


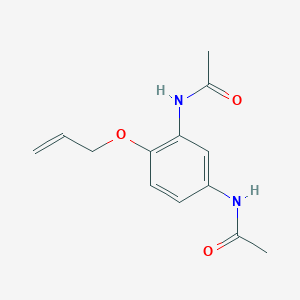
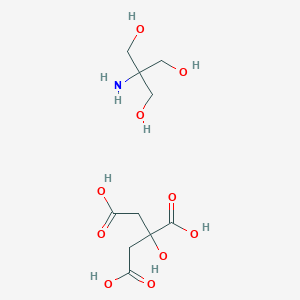
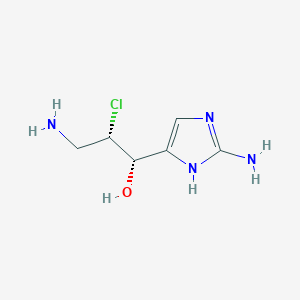
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)

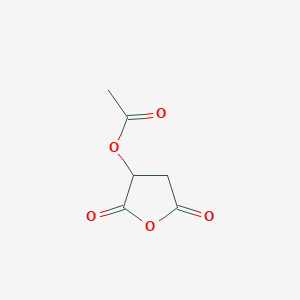

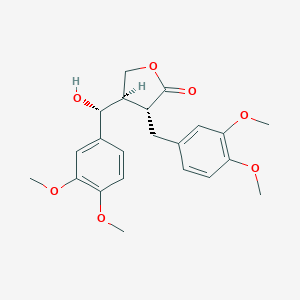
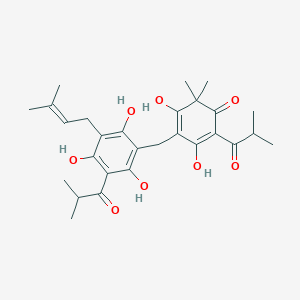

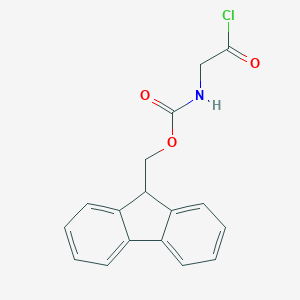
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
